N-cyclopentyl-8-methyl-1-benzoxepine-4-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-8-methyl-1-benzoxepine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-6-7-13-11-14(8-9-20-16(13)10-12)17(19)18-15-4-2-3-5-15/h6-11,15H,2-5H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCAHRBZFNBIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopentyl-8-methyl-1-benzoxepine-4-carboxamide involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-cyclopentyl-8-methyl-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-cyclopentyl-8-methyl-1-benzoxepine-4-carboxamide has gained significant attention in scientific research due to its potential therapeutic and environmental applications. It is a potent and selective T-type calcium channel blocker, making it valuable in the study of calcium channel-related disorders. Additionally, this compound is used in various biological assays to investigate its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-8-methyl-1-benzoxepine-4-carboxamide involves its interaction with T-type calcium channels. By blocking these channels, the compound inhibits calcium influx into cells, which can modulate various cellular functions and signaling pathways. This mechanism is particularly relevant in the context of neurological and cardiovascular research .
Comparison with Similar Compounds
N-cyclopentyl-8-methyl-1-benzoxepine-4-carboxamide can be compared with other T-type calcium channel blockers, such as ethosuximide and mibefradil. While these compounds share a similar mechanism of action, this compound is unique due to its specific chemical structure and higher selectivity for T-type calcium channels. This uniqueness makes it a valuable tool in scientific research and potential therapeutic applications .
Biological Activity
N-cyclopentyl-8-methyl-1-benzoxepine-4-carboxamide is a synthetic compound with a distinct bicyclic structure that includes a benzoxepine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interaction with G-protein coupled receptor 40 (GPR40), which is implicated in insulin secretion and glucose metabolism.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features:
- Cyclopentyl Group : Enhances lipophilicity and potential receptor interactions.
- Benzoxepine Core : Known for various pharmacological activities, making it a focus for drug development.
- Carboxamide Functional Group : Contributes to the compound's reactivity and biological activity.
This compound primarily acts as an agonist for GPR40. This receptor plays a critical role in:
- Insulin Secretion : Activation of GPR40 enhances insulin release from pancreatic beta cells, suggesting potential applications in diabetes management.
- Glucose Metabolism : Modulation of glucose homeostasis through GPR40 activation may offer therapeutic benefits for metabolic disorders.
Pharmacological Studies
Research has demonstrated several biological activities associated with this compound:
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | GPR40 Agonist | Antidiabetic Activity | Anti-inflammatory Activity | Pain Modulation |
|---|---|---|---|---|
| This compound | Yes | Yes | Potential | Potential |
| N-cyclohexyl-8-methyl-1-benzoxepine-4-carboxamide | Yes | Yes | Yes | Yes |
| 7-chloro-N-propyl-1-benzoxepine-4-carboxamide | No | Limited | Yes | Yes |
Case Studies and Research Findings
Research studies have explored the efficacy of this compound in various experimental models:
- In Vitro Studies : Binding affinity assays using radiolabeled ligands have shown that this compound effectively activates GPR40, comparable to known agonists.
- Animal Models : Preliminary studies suggest that administration of the compound leads to improved glycemic control in diabetic models, indicating its potential utility in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
